molecular formula C20H24N4O5 B2648576 Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900873-83-8

Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

Cat. No.: B2648576
CAS No.: 900873-83-8
M. Wt: 400.435
InChI Key: YWGPYPQOTJPDFW-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate (CAS: 900262-41-1) is a carboxamide derivative of a pyridopyrrolopyrimidine scaffold. Its structure features:

  • A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a 4-oxo-1,4-dihydro moiety.
  • A 3-methoxypropyl substituent at the N-1 position.
  • A methyl group at the 9-position.
  • A carboxamide group linked to a 2,4-dimethoxyphenyl aromatic ring via an ethyl acetate spacer.

This compound is synthesized through a multi-step process involving:

Esterification: Formation of methyl or ethyl esters of pyridopyrrolopyrimidine carboxylates (e.g., intermediates 17 and 18) via condensation reactions .

Hydrolysis: Conversion of the ester to a carboxylic acid (e.g., intermediates 19 and 20) using aqueous lithium hydroxide .

Carboxamide Formation: Coupling the carboxylic acid with 2,4-dimethoxyaniline using 1,10-carbonyldiimidazole (CDI) in acetonitrile .

Properties

IUPAC Name

ethyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-4-29-16(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-17-13(2)7-5-8-24(17)20(14)27/h5,7-8,11H,4,6,9-10,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGPYPQOTJPDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyrido-pyrimidine core, which is known to influence its biological activity. Below is a simplified representation of its chemical structure:

C18H24N4O4\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological activities including:

  • Antioxidant activity
  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer potential

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been suggested based on related compounds:

  • Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have reported IC50 values for COX inhibition ranging from 19.45 μM to 42.1 μM for various derivatives .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Research on related compounds suggests that they can induce cell cycle arrest in cancer cells by targeting specific kinases .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to this compound using carrageenan-induced paw edema models. The results indicated significant reductions in inflammation comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Potential

In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives with similar structural features showed enhanced anti-cancer activity against breast and colon cancer cell lines .

Data Table: Summary of Biological Activities

Activity Mechanism IC50/ED50 Values Reference
Anti-inflammatoryCOX inhibitionCOX-1: 19.45 μM
COX-2: 31.4 μM
AnticancerInduction of apoptosisVaries by cell line
AntioxidantScavenging free radicalsNot specifiedGeneral literature

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Variations

(a) Pyridopyrrolopyrimidine Derivatives
Compound Name Substituents (N-1, 9-position) Functional Group Yield Melting Point (°C) Key Differences
Target Compound 3-Methoxypropyl, 9-methyl Carboxamide (2,4-dimethoxyphenyl) N/A N/A Reference compound
1-Benzyl-9-methyl derivative (17) Benzyl, 9-methyl Methyl ester ~60% N/A Ester vs. carboxamide; benzyl vs. 3-methoxypropyl at N-1
1,7-Dimethyl-4-oxo...carboxylic acid (4e) 1,7-dimethyl Carboxylic acid 59% 243–245 Acidic functional group; no carboxamide or 3-methoxypropyl

Key Observations :

  • The 3-methoxypropyl group at N-1 in the target compound likely enhances solubility compared to hydrophobic benzyl or methyl substituents in analogues like 17 .
(b) Imidazopyridine Derivatives
Compound Name (e.g., 1l, 2d) Core Structure Functional Groups Yield Melting Point (°C)
Diethyl 8-cyano-7-(4-nitrophenyl)...imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Ester, cyano, nitro 51–55% 215–245

Key Observations :

  • Imidazo[1,2-a]pyridine derivatives (e.g., 1l, 2d) exhibit distinct core structures but share similar ester functionalities. Their lower yields (51–55%) suggest synthetic challenges compared to pyridopyrrolopyrimidines .

Functional Group Variations

  • Ester vs. Carboxamide: The target compound’s carboxamide group (vs.
  • Acid vs. Carboxamide : Carboxylic acid derivatives (e.g., 4e) lack the aromatic amide moiety, reducing steric bulk and altering electronic properties .

Substituent Effects

  • N-1 Substituents : The 3-methoxypropyl group in the target compound may confer greater conformational flexibility compared to rigid benzyl or compact methyl groups in analogues .
  • Aryl Carboxamide Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with other aryl substituents (e.g., nitro or chloro groups in analogues 21–29), which could modulate receptor binding .

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